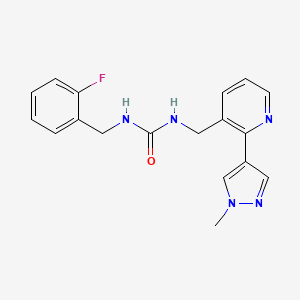
1-(2-fluorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2-fluorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a multifunctional molecule that likely exhibits a range of biological activities due to the presence of several pharmacophores within its structure. The molecule consists of a urea linkage that connects a 2-fluorobenzyl group with a pyridinylmethyl moiety, which is further substituted with a 1-methyl-1H-pyrazol-4-yl group. This structural complexity suggests potential for interactions with various biological targets.
Synthesis Analysis
The synthesis of complex urea derivatives can be approached using multicomponent reactions, as demonstrated in the synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans using urea as an organo-catalyst . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted. For instance, the use of trifluorobenzeneboronic acid as a catalyst in ionic liquids for the synthesis of pyrazolyl 1,4-dihydropyridines indicates that similar catalytic systems might be employed for the construction of the pyridinyl and pyrazolyl components of the target molecule.
Molecular Structure Analysis
The molecular structure of urea derivatives can be significantly influenced by the nature of the substituents, as seen in the study of N-(pyridin-2-yl),N'-substituted ureas . The intramolecular hydrogen bonding within urea derivatives is a crucial factor that can affect the overall conformation and, consequently, the reactivity and interaction with biological targets. The presence of a 2-fluorobenzyl group and a pyridinylmethyl moiety in the target compound suggests that similar intramolecular interactions may be present, potentially influencing its binding properties.
Chemical Reactions Analysis
Urea derivatives are known to participate in various chemical reactions, often facilitated by their ability to form hydrogen bonds. The synthesis of 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea exemplifies the reactivity of urea derivatives, where hydrogen bonding plays a role in the formation of dimers and affects the crystal packing through π-π interactions. These interactions could be relevant to the target compound, especially in the context of its potential biological activities and solid-state properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the properties of similar urea derivatives. The crystalline state of urea derivatives, as confirmed by single-crystal X-ray diffraction , suggests that the target compound may also crystallize in a specific space group, with characteristic hydrogen bonding patterns. The presence of fluorine and pyrazolyl groups is likely to influence the compound's lipophilicity, solubility, and overall stability, which are important parameters in drug design and development.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-24-12-15(11-23-24)17-14(6-4-8-20-17)10-22-18(25)21-9-13-5-2-3-7-16(13)19/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHGNGJOYGVAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

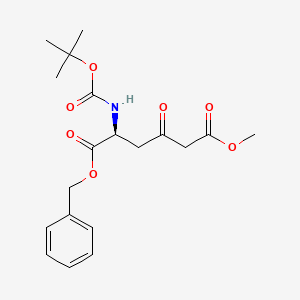

![N-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-2-ylsulfanylacetamide](/img/structure/B3005593.png)
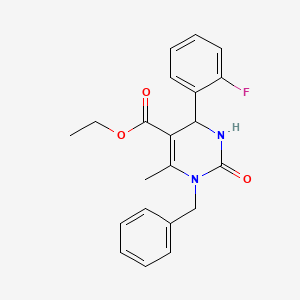
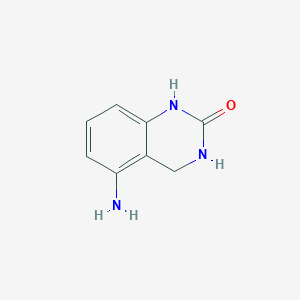
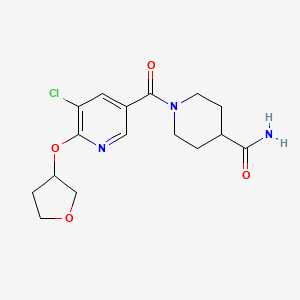
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005599.png)
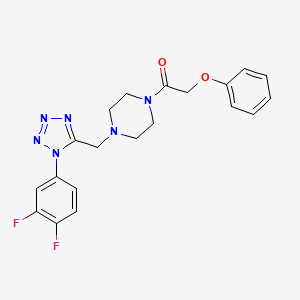
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3005601.png)
![N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B3005604.png)
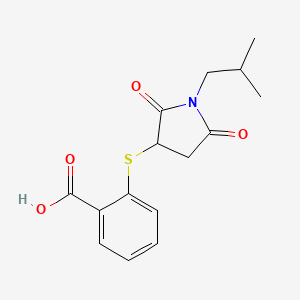
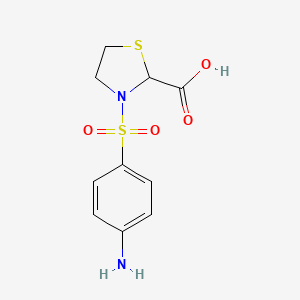
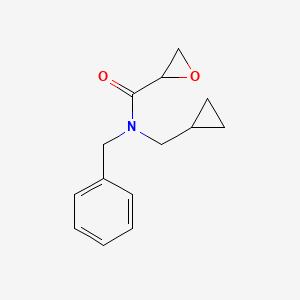
![Ethyl 4-((4-(naphtho[2,1-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3005611.png)